
1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide is a useful research compound. Its molecular formula is C12H8Cl2N4S2 and its molecular weight is 343.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorophenyl)-1H-imidazol-2-yl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide, with CAS number 338956-25-5, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action based on recent studies.
- Molecular Formula : C12H8Cl2N4S2
- Molecular Weight : 343.25 g/mol
- Boiling Point : 534.6 °C (predicted)
- Density : 1.61 g/cm³ (predicted)
- pKa : 1.84 (predicted) .
Anticancer Activity
Recent research has highlighted the compound's significant anticancer properties. A study on derivatives of thiadiazole revealed that compounds similar to this imidazole-thiadiazole hybrid exhibit cytotoxic effects against various cancer cell lines.
In Vitro Studies
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HCT116 (colon cancer)
-
Results :
- The compound demonstrated an IC50 value of approximately 0.28μg/mL against MCF-7 cells, indicating potent growth inhibition through apoptotic pathways .
- In HepG2 cells, the compound exhibited an IC50 of 10.10μg/mL, showing effective cytotoxicity .
- Modifications to the compound structure led to enhanced activity; for example, substituting groups increased potency significantly .
The mechanism by which this compound exerts its anticancer effects is primarily through the induction of apoptosis and cell cycle arrest:
- Apoptosis Induction : Studies indicated that treatment with the compound resulted in increased markers of apoptosis and DNA fragmentation in cancer cell lines .
- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- The presence of both imidazole and thiadiazole rings contributes to its interaction with biological targets.
- Substituents on the phenyl ring significantly influence its activity; for instance, modifications that enhance lipophilicity improve cellular uptake and efficacy against tumors .
Case Studies
One notable case involved a derivative of this compound tested in vivo using tumor-bearing mice models:
- The study demonstrated that the compound effectively targeted sarcoma cells, validating its potential for further development as an anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H8Cl2N4S2 |
| Molecular Weight | 343.25 g/mol |
| Boiling Point | 534.6 °C |
| Density | 1.61 g/cm³ |
| pKa | 1.84 |
| IC50 (MCF-7) | 0.28 µg/mL |
| IC50 (HepG2) | 10.10 µg/mL |
属性
IUPAC Name |
5-chloro-4-[[1-(4-chlorophenyl)imidazol-2-yl]sulfanylmethyl]thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4S2/c13-8-1-3-9(4-2-8)18-6-5-15-12(18)19-7-10-11(14)20-17-16-10/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFRVHKGOWOONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC3=C(SN=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













